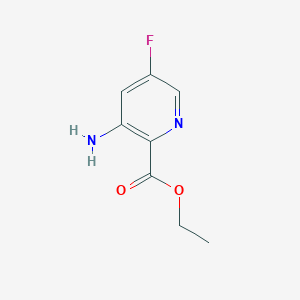

Ethyl 3-amino-5-fluoropicolinate

Description

Ethyl 3-amino-5-fluoropicolinate is a fluorinated picolinate ester derivative characterized by an amino group at the 3-position and a fluorine atom at the 5-position of the pyridine ring. Such compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional group diversity .

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 3-amino-5-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 |

InChI Key |

AYZJUPBWSGFQPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 3-amino-5-fluoropyridine.

Esterification: The amino group is protected, and the pyridine ring is subjected to esterification using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Deprotection: The protecting group on the amino group is then removed under acidic or basic conditions to yield ethyl 3-amino-5-fluoropicolinate.

Industrial Production Methods

Industrial production methods for ethyl 3-amino-5-fluoropicolinate would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The fluorine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-fluoropicolinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, ethyl 3-amino-5-fluoropicolinate is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-5-fluoropicolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Ethyl 3-amino-5-fluoropicolinate differs from similar compounds primarily in its ester group (ethyl vs. methyl), substituents (amino vs. chloro/trifluoromethyl), and fluorine placement. These variations influence solubility, stability, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Comparison of Ethyl 3-amino-5-fluoropicolinate and Related Compounds

*Similarity scores are derived from structural and functional group alignment .

Impact of Substituents on Properties

- Amino Group: The 3-amino group increases nucleophilicity, making the compound reactive in coupling reactions (e.g., amide bond formation), unlike chloro- or trifluoromethyl-substituted analogs .

- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance steric bulk and electron-withdrawing effects, altering binding affinities in target interactions .

Research and Application Context

- Pharmaceutical Intermediates: Amino-substituted picolinates (e.g., Methyl 3-amino-5-(4-fluorobenzyl)picolinate) are used in synthesizing kinase inhibitors and antimicrobial agents .

- Agrochemicals : Chloro- and trifluoromethyl-substituted variants (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) serve as precursors for herbicides due to their bioactivity .

Biological Activity

Ethyl 3-amino-5-fluoropicolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, pharmacological effects, and applications based on diverse scientific literature.

Chemical Structure and Properties

Ethyl 3-amino-5-fluoropicolinate is characterized by a pyridine ring with an amino group and a fluorine atom at specific positions. Its chemical formula is , and it has a molecular weight of approximately 186.16 g/mol. The presence of the amino and fluorine substituents significantly influences its reactivity and biological interactions.

The biological activity of Ethyl 3-amino-5-fluoropicolinate can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the compound may exhibit:

- Antimicrobial Activity : Studies have suggested that Ethyl 3-amino-5-fluoropicolinate possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer or infections.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Enzyme Inhibition | Targets specific metabolic enzymes | |

| Antiparasitic | Potential activity against parasitic infections |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigated the antimicrobial activity of Ethyl 3-amino-5-fluoropicolinate against various microbial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Enzyme Interaction Studies :

Research focusing on the enzyme inhibition properties revealed that Ethyl 3-amino-5-fluoropicolinate effectively inhibited the activity of certain dehydrogenases involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating a promising avenue for drug development targeting metabolic disorders. -

In Vivo Studies :

Animal model studies demonstrated the pharmacokinetics and pharmacodynamics of Ethyl 3-amino-5-fluoropicolinate. These studies assessed the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential.

Table 2: Case Study Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Potential antibiotic development |

| Enzyme Inhibition | Effective inhibition of dehydrogenases | Targeting metabolic disorders |

| Pharmacokinetics | Favorable ADME profiles in animal models | Supports further clinical evaluation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.